

Introduction: The Strategic Value of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminocyclohexanone hydrochloride

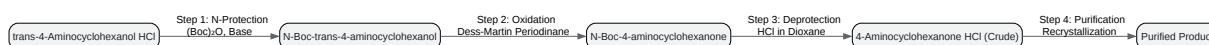
Cat. No.: B1372236

[Get Quote](#)

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. **4-Aminocyclohexanone hydrochloride** (CAS: 675112-40-0) emerges as a particularly valuable intermediate, offering a unique combination of a reactive ketone and a primary amine within a conformationally defined cyclohexane ring.^[1] This bifunctional nature allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures from a simple, commercially accessible starting point. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, making it a practical choice for various reaction conditions.^[1]

This guide provides an in-depth exploration of the chemical properties, synthesis, spectral characteristics, reactivity, and applications of **4-aminocyclohexanone hydrochloride**, designed for researchers and professionals in organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties


4-Aminocyclohexanone hydrochloride is a white to off-white crystalline solid.^[1] Its core structure consists of a cyclohexanone ring substituted with an amino group at the 4-position. The presence of the hydrochloride salt renders the amino group as an ammonium chloride, significantly influencing its physical properties.

Property	Value	Source(s)
CAS Number	675112-40-0	[2]
Molecular Formula	C ₆ H ₁₂ ClNO	[2]
Molecular Weight	149.62 g/mol	[2]
IUPAC Name	4-aminocyclohexan-1-one;hydrochloride	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	~205 °C (with decomposition)	[1]
Solubility	Soluble in water; limited solubility in non-polar organic solvents.	[1]
SMILES	C1CC(=O)CCC1N.Cl	[2]
InChI Key	NCURSEGKHJAUOX-UHFFFAOYSA-N	[2]

Synthesis and Purification

While commercially available, understanding the synthesis of **4-aminocyclohexanone hydrochloride** is crucial for process development and analogue synthesis. A common and logical laboratory-scale synthesis starts from the readily available trans-4-aminocyclohexanol, proceeding through a protection-oxidation-deprotection sequence. This strategy is essential because direct oxidation of 4-aminocyclohexanol is complicated by the reactivity of the amino group.

Overall Synthetic Workflow

[Click to download full resolution via product page](#)*A robust 4-step synthesis and purification workflow.*

Step 1: N-Protection of trans-4-Aminocyclohexanol

Causality: The primary amine must be protected to prevent side reactions during the subsequent oxidation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in oxidative conditions and its clean removal under acidic conditions, which directly yields the desired hydrochloride salt.[3]

Protocol:

- Suspend trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM).
- Add a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents), and stir until the suspension becomes a clear solution.
- Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
- Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.[4]
- Upon completion, wash the reaction mixture sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-trans-4-aminocyclohexanol, which is often pure enough for the next step.[4]

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

Causality: A mild and selective oxidizing agent is required to convert the secondary alcohol to a ketone without affecting the Boc-protected amine. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with high efficiency and a simple workup.[5][6]

Protocol:

- Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in anhydrous DCM under an inert atmosphere.
- Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.^[7]
- Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO_3) and sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate.
- The crude product can be purified by flash chromatography on silica gel to yield pure N-Boc-4-aminocyclohexanone.^[7]

Step 3: Acidic Deprotection to Yield 4-Aminocyclohexanone Hydrochloride

Causality: The Boc group is readily cleaved by strong acid. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane provides the acid for deprotection and the chloride counter-ion, leading to the direct precipitation of the desired hydrochloride salt.^[8]

Protocol:

- Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
- Add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) at 0 °C.^[9]
- Allow the mixture to warm to room temperature and stir for 1-4 hours. A precipitate will typically form.
- Monitor deprotection by TLC or LC-MS.

- Upon completion, the product can be isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to induce precipitation.^[9]
- Filter the solid and wash with cold diethyl ether to obtain the crude **4-aminocyclohexanone hydrochloride**.

Step 4: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying crystalline solids. A solvent system is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. For amine hydrochlorides, a polar protic solvent (to dissolve) and a less polar anti-solvent (to induce precipitation) works well.

Protocol:

- Place the crude **4-aminocyclohexanone hydrochloride** in a flask.
- Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, slowly add an anti-solvent such as acetone or diethyl ether until the solution becomes cloudy, indicating the onset of crystallization.
- Allow the flask to stand undisturbed at room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While a publicly available, fully assigned spectrum is not readily found, the

expected spectral features can be reliably predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: D₂O or DMSO-d₆

¹H NMR: The proton spectrum is expected to be complex due to the chair conformation of the cyclohexane ring, leading to distinct axial and equatorial protons.

Chemical Shift (δ , ppm)	Multiplicity	Protons Assigned	Rationale
~3.3 - 3.6	Multiplet	1H, CH-NH ₃ ⁺	Proton alpha to the ammonium group, deshielded.
~2.5 - 2.8	Multiplet	4H, CH ₂ -C=O	Protons alpha to the ketone, deshielded by the carbonyl group.

| ~2.0 - 2.3 | Multiplet | 4H, CH₂-CH-NH₃⁺ | Protons alpha to the CH-NH₃⁺ group. |

¹³C NMR:

Chemical Shift (δ , ppm)	Carbon Assigned	Rationale
~208 - 212	C=O	Characteristic chemical shift for a cyclohexanone carbonyl carbon.
~48 - 52	CH-NH ₃ ⁺	Carbon atom attached to the ammonium group.
~38 - 42	CH ₂ -C=O	Carbon atoms alpha to the ketone.

| ~28 - 32 | $\text{CH}_2\text{-CH-NH}_3^+$ | Carbon atoms beta to the ketone. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

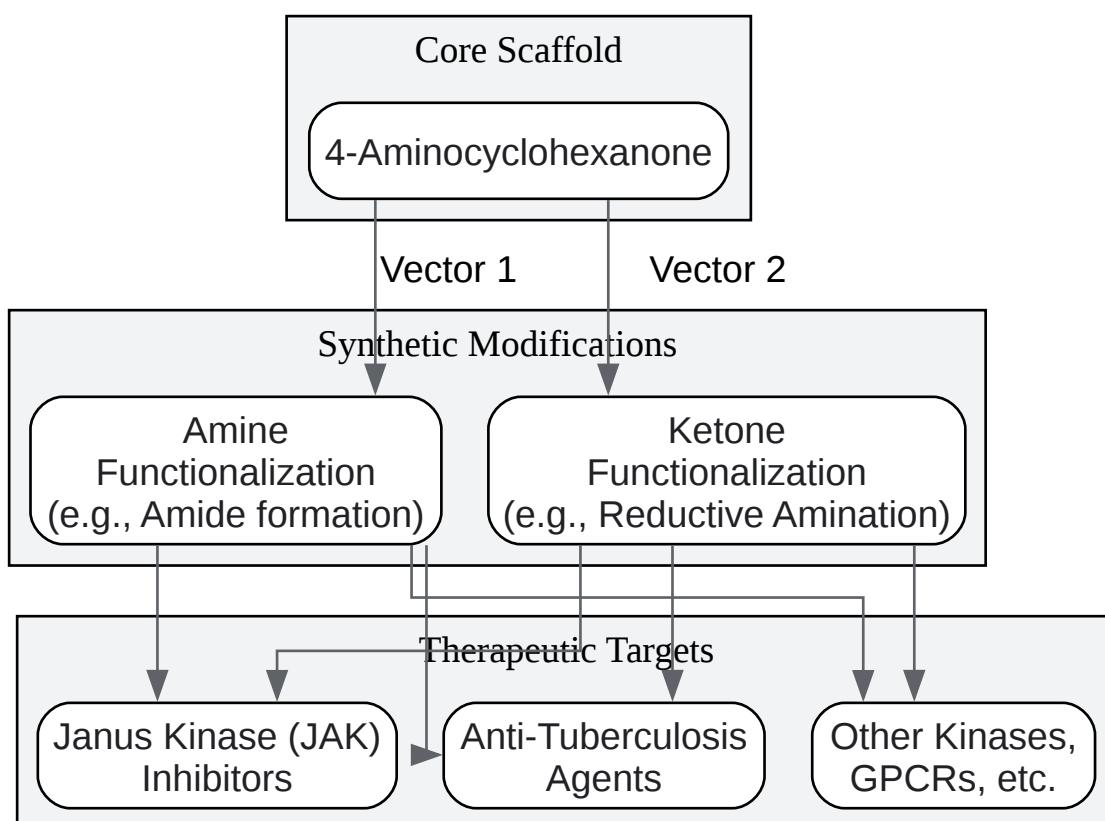
The FT-IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Rationale
~3200 - 2800 (broad)	N-H Stretch	$-\text{NH}_3^+$	The broad, strong absorption is characteristic of an ammonium salt. [10]
~2950 - 2850	C-H Stretch	Alkane C-H	Standard aliphatic C-H stretches from the cyclohexane ring. [11]
~1715 - 1725	C=O Stretch	Ketone	Strong, sharp absorption typical for a six-membered ring ketone. [10]
~1600 - 1500	N-H Bend	$-\text{NH}_3^+$	Asymmetric and symmetric bending modes of the ammonium group.

| ~1200 - 1100 | C-N Stretch | C-N | Characteristic stretching vibration for the carbon-nitrogen bond. |

Mass Spectrometry (MS)

- Method: Electrospray Ionization (ESI+)
- Expected Ion: $[\text{M}+\text{H}]^+$ for the free base ($\text{C}_6\text{H}_{11}\text{NO}$)
- m/z : 114.09


- Exact Mass (Free Base): 113.0841 g/mol [12]

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-aminocyclohexanone hydrochloride** lies in its ability to undergo selective reactions at either the amine or the ketone. The amine is typically protected or reacted first, followed by modification of the ketone.

A. N-Acylation

The primary amine can be readily acylated to form amides, a common transformation in drug synthesis to introduce new substituents or modulate physicochemical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. 4-Aminocyclohexanone Hydrochloride | C6H12CINO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpб-us-w2.wpmucdn.com [bpб-us-w2.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Bifunctional Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1372236#4-aminocyclohexanone-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com